Bienvenue dans la boutique en ligne BenchChem!

Brimonidine-2,3-dione

Physicochemical profiling Lipophilicity Chromatographic method development

Brimonidine-2,3-dione (CAS 182627-95-8), systematically named 5-bromo-6-[(4,5-dihydro-1H-imidazol-2-yl)amino]-1,4-dihydro-2,3-quinoxalinedione, is a quinoxaline-2,3-dione derivative and a recognized oxidative metabolite of the alpha-2 adrenergic agonist brimonidine. With a molecular formula of C₁₁H₁₀BrN₅O₂ and a molecular weight of 324.13 g/mol, this compound is formed endogenously via aldehyde oxidase-mediated sequential oxidation of the brimonidine quinoxaline ring.

Molecular Formula C11H10BrN5O2
Molecular Weight 324.14
CAS No. 182627-95-8
Cat. No. B601887
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBrimonidine-2,3-dione
CAS182627-95-8
SynonymsBrimonidine-2,3-dione;  5-Bromo-6-[(4,5-dihydro-1H-imidazol-2-yl)amino]-1,4-dihydro-2,3-quinoxalinedione
Molecular FormulaC11H10BrN5O2
Molecular Weight324.14
Structural Identifiers
SMILESC1CN=C(N1)NC2=C(C3=C(C=C2)NC(=O)C(=O)N3)Br
InChIInChI=1S/C11H10BrN5O2/c12-7-5(16-11-13-3-4-14-11)1-2-6-8(7)17-10(19)9(18)15-6/h1-2H,3-4H2,(H,15,18)(H,17,19)(H2,13,14,16)
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceTan Solid

Structure & Identifiers


Interactive Chemical Structure Model





Brimonidine-2,3-dione (CAS 182627-95-8): Impurity Standard and Key Metabolite for Brimonidine Quality Control


Brimonidine-2,3-dione (CAS 182627-95-8), systematically named 5-bromo-6-[(4,5-dihydro-1H-imidazol-2-yl)amino]-1,4-dihydro-2,3-quinoxalinedione, is a quinoxaline-2,3-dione derivative and a recognized oxidative metabolite of the alpha-2 adrenergic agonist brimonidine [1]. With a molecular formula of C₁₁H₁₀BrN₅O₂ and a molecular weight of 324.13 g/mol, this compound is formed endogenously via aldehyde oxidase-mediated sequential oxidation of the brimonidine quinoxaline ring [2]. It is commercially supplied as a characterized impurity reference standard—commonly designated Brimonidine Tartrate Impurity 1 or Brimonidine 2,3-Dione Impurity—for use in analytical method development, method validation (AMV), quality control (QC) applications, and Abbreviated New Drug Application (ANDA) submissions for brimonidine-containing pharmaceutical products .

Why Brimonidine-2,3-dione Cannot Be Substituted by Other Brimonidine Impurity Standards in Analytical Workflows


Brimonidine-2,3-dione occupies a unique position within the brimonidine impurity and metabolite landscape that precludes interchangeability with other pharmacopeial impurities. As the terminal 2,3-dioxo metabolite produced by aldehyde oxidase-mediated oxidation, it possesses a quinoxaline-2,3-dione core that is structurally and physicochemically distinct from the mono-oxidized species 2-oxobrimonidine and 3-oxobrimonidine, the imidazoline-cleavage product 5-bromo-6-guanidinoquinoxaline, and the parent brimonidine itself [1]. These structural differences translate into quantifiable disparities in chromatographic retention behavior, lipophilicity (XLogP), thermal stability, and mass spectrometric fragmentation patterns that are critical for unambiguous peak identification in impurity profiling methods . In the context of ICH Q3A/Q3B-compliant QC workflows and ANDA submissions, substituting this impurity standard with any other brimonidine-related compound risks misidentification of impurity peaks, inaccurate quantification, and potential regulatory non-compliance [2].

Quantitative Differentiation of Brimonidine-2,3-dione from Closest Analogs and In-Class Impurities


Lipophilicity (XLogP) Comparison: Brimonidine-2,3-dione vs. Parent Brimonidine

Brimonidine-2,3-dione exhibits markedly lower lipophilicity than the parent drug brimonidine, a critical parameter governing reversed-phase HPLC retention and extraction recovery. The computed XLogP for brimonidine-2,3-dione is -0.2, compared to brimonidine values of 0.6–1.18 reported across authoritative sources . This ΔlogP of ≥0.8 units translates into earlier elution under standard reversed-phase conditions, demanding method specificity validation that a generic brimonidine reference standard cannot satisfy [1].

Physicochemical profiling Lipophilicity Chromatographic method development

Thermal Stability: Decomposition Temperature of Brimonidine-2,3-dione vs. Parent Brimonidine

Brimonidine-2,3-dione demonstrates substantially higher thermal resistance than brimonidine. The impurity standard exhibits a melting point with decomposition at >260°C , whereas brimonidine melts at 207.5°C without decomposition [1]. This ~53°C differential in thermal behavior is relevant for forced degradation study design (ICH Q1A) and for establishing appropriate storage and handling conditions for reference standards .

Thermal stability Melting point Forced degradation studies

Metabolic Pathway Specificity: 2,3-Dioxobrimonidine as the Terminal Aldehyde Oxidase Product Across Species

Brimonidine-2,3-dione (2,3-dioxobrimonidine) is the terminal oxidation product in the aldehyde oxidase (AO)-mediated metabolic cascade, formed by sequential oxidation: brimonidine → 2-oxobrimonidine + 3-oxobrimonidine → 2,3-dioxobrimonidine [1]. In the foundational Acheampong et al. (1996) study, rabbit liver aldehyde oxidase catalyzed this two-step oxidation, and the 2,3-dioxo metabolite was confirmed as a major hepatic metabolite in rat, rabbit, monkey, and human liver fractions—but notably not in dog, where the prominent metabolites were 4',5'-dehydrobrimonidine and 5-bromo-6-guanidinoquinoxaline instead [2]. This species-selective formation means that brimonidine-2,3-dione is a human-relevant metabolite marker that alternative impurities (e.g., 5-bromo-6-guanidinoquinoxaline) cannot surrogate for in translational metabolism studies or in vitro AO activity assays.

Drug metabolism Aldehyde oxidase Species differences Metabolite identification

Ocular Pharmacokinetics: Concentration of Brimonidine-2,3-dione vs. Brimonidine in Guinea Pig Ocular Tissues

In a recent ocular pharmacokinetic study in guinea pigs, brimonidine and its metabolite brimonidine-2,3-dione were quantified in ocular tissues following topical and intravitreal administration using UPLC-MS/MS. The concentration of brimonidine-2,3-dione was reported as 'significantly lower than that of brimonidine' across all sampling time points [1]. This quantitative disparity confirms that the 2,3-dione metabolite is a minor species in ocular tissues relative to the parent drug, establishing a measurable metabolite-to-parent ratio that is relevant for ocular metabolism studies and for determining whether the metabolite contributes meaningfully to pharmacological or toxicological effects locally.

Ocular pharmacokinetics Metabolite-to-parent ratio Myopia research

Purity Specification and Regulatory Readiness: Brimonidine-2,3-dione vs. Generic Brimonidine Impurity Standards

Commercially available brimonidine-2,3-dione reference standards are supplied with comprehensive Certificates of Analysis (CoA) documenting purity ≥95–98.3%, structural confirmation by NMR and LC-MS, and traceability against USP or EP pharmacopeial standards where feasible . This level of characterization aligns with ICH Q3A/Q3B thresholds requiring impurity identification, reporting, and qualification at levels ≥0.10% (identification threshold for a ≤2 g/day daily dose) . Vendors specifically position this compound for ANDA submissions, method validation (AMV), and QC release testing, distinguishing it from generic brimonidine impurity standards that may lack the full regulatory-compliant characterization package [1].

Impurity reference standard ANDA QC Pharmacopeial traceability

Evidence-Backed Application Scenarios for Brimonidine-2,3-dione (CAS 182627-95-8) in Pharmaceutical R&D and Quality Control


HPLC System Suitability and Impurity Peak Identification in Brimonidine Tartrate QC Release Testing

In ICH Q3A/Q3B-compliant QC workflows for brimonidine tartrate API and ophthalmic formulations, brimonidine-2,3-dione serves as an essential system suitability standard for impurity peak identification. Its XLogP of -0.2 relative to brimonidine (XLogP 0.6–1.18) ensures baseline-resolved elution under reversed-phase HPLC conditions , and its >260°C thermal stability confirms it persists through forced thermal degradation conditions that extensively degrade the parent drug (mp 207.5°C) [1]. QC laboratories supporting ANDA submissions rely on this characterized impurity standard to satisfy regulatory identification and reporting thresholds at the 0.10% level per ICH Q3A .

In Vitro Aldehyde Oxidase (AO) Activity Probe and Species-Specific Metabolism Studies

Brimonidine-2,3-dione is the terminal product of the aldehyde oxidase-mediated oxidation cascade (brimonidine → 2-oxobrimonidine + 3-oxobrimonidine → 2,3-dioxobrimonidine) . Because this metabolic route is a major pathway in human, monkey, rabbit, and rat liver fractions but is absent in dog (which preferentially produces 5-bromo-6-guanidinoquinoxaline and 4',5'-dehydrobrimonidine), brimonidine-2,3-dione is uniquely suited as an authentic reference standard for AO phenotyping assays and for inter-species metabolism comparisons in preclinical development [1].

Ocular Pharmacokinetic Profiling and Metabolite-to-Parent Ratio Determination

In ocular pharmacokinetic studies employing UPLC-MS/MS, brimonidine-2,3-dione is used as a quantitative reference to determine the local metabolite-to-parent ratio in ocular tissues. The confirmed significantly lower concentration of the metabolite relative to brimonidine in guinea pig iris, choroid, retina, and sclera establishes a baseline for mass-balance assessments and for evaluating whether the metabolite contributes to intraocular pharmacology or toxicity—information critical for ocular drug delivery system development and regulatory submission.

Forced Degradation and Stability-Indicating Method Validation for Brimonidine Formulations

The thermal resistance of brimonidine-2,3-dione (mp >260°C vs. brimonidine 207.5°C) makes it a critical marker for evaluating the specificity of stability-indicating HPLC methods under thermal stress conditions per ICH Q1A . During forced degradation studies, the 2,3-dione impurity peak must be chromatographically resolved from the parent brimonidine peak and from other degradation products; the ≥0.8 logP unit difference between these species supports method specificity validation that generic impurity standards cannot achieve [1].

Quote Request

Request a Quote for Brimonidine-2,3-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.